Ph-HTBA, or 2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid, is a novel compound derived from the NCS-382 scaffold, specifically designed to modulate calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has shown significant promise as a selective modulator with enhanced brain permeability and affinity for its target, making it a candidate for therapeutic interventions in neurodegenerative diseases and ischemic stroke. Ph-HTBA exhibits a unique mechanism of action that stabilizes the oligomeric structure of CaMKIIα, which is crucial for its function in neuronal signaling .
Ph-HTBA is classified as a small molecule drug and is part of a series of analogs aimed at enhancing the pharmacological properties of existing compounds related to γ-hydroxybutyric acid. It has been synthesized and characterized through various analytical methods, including X-ray crystallography and thermal stability assays . The compound is being researched primarily by the University of Copenhagen and is currently in the discovery phase, targeting applications in nervous system diseases .
The synthesis of Ph-HTBA involves several key steps:
The synthesis pathway has been optimized to ensure high yields and purity. The introduction of the phenyl group at the C-2 position enhances the compound's hydrophobic interactions with the target protein, improving its binding affinity .
Ph-HTBA has a molecular formula of C19H18O3, indicating a complex structure with multiple functional groups that contribute to its binding properties. The compound features a benzoannulen core with hydroxyl and acetic acid substituents that are crucial for its interaction with CaMKIIα.
The molecular structure has been elucidated through X-ray crystallography, revealing a three-dimensional arrangement that facilitates optimal interaction with the target protein . The InChIKey for Ph-HTBA is NUTNFGZHQLFKOZ-FOWTUZBSSA-N, which can be used for database searches related to this compound.
Ph-HTBA engages in specific chemical interactions with CaMKIIα:
The interactions are characterized using surface plasmon resonance (SPR) techniques to quantify binding kinetics and affinities. The compound's ability to induce conformational changes in CaMKIIα further supports its role as a modulator .
Ph-HTBA acts primarily by stabilizing the oligomeric form of CaMKIIα:
Experimental data indicate that Ph-HTBA induces a distinct conformational flip in tryptophan residue 403 of CaMKIIα, which is crucial for its regulatory functions .
Ph-HTBA is characterized by:
The compound exhibits stability under physiological conditions but may undergo hydrolysis or other reactions under extreme pH or temperature variations. Its low microsomal clearance indicates favorable pharmacokinetic properties for potential therapeutic use .
Ph-HTBA holds significant potential in scientific research and clinical applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: